N,N-Dimethylmethanesulfinamide

Description

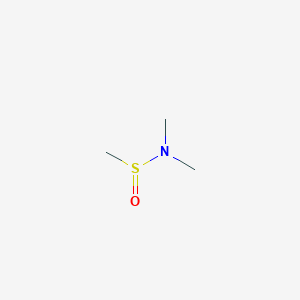

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylmethanesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-4(2)6(3)5/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQZLOSBFEYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499207 | |

| Record name | N,N-Dimethylmethanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-56-9 | |

| Record name | N,N-Dimethylmethanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for N,n Dimethylmethanesulfinamide

Direct Synthesis Strategies for N,N-Dimethylmethanesulfinamide

The most direct approaches to synthesizing this compound involve the formation of the sulfur-nitrogen bond using highly reactive precursors or the alkylation of a pre-existing sulfonamide nitrogen.

Routes from Methanesulfinyl Chloride Derivatives

The principal and most straightforward method for preparing this compound is the reaction of methanesulfinyl chloride with dimethylamine (B145610). Methanesulfinyl chloride, a highly reactive chemical intermediate, readily reacts with primary and secondary amines at low temperatures to form the corresponding sulfinamides. orgsyn.org This nucleophilic substitution reaction involves the attack of the nitrogen lone pair of dimethylamine on the electrophilic sulfur atom of methanesulfinyl chloride, with the subsequent elimination of hydrogen chloride. The HCl byproduct is typically neutralized by using an excess of the amine or by adding a non-nucleophilic base.

The precursor, methanesulfinyl chloride, can be prepared by the reaction of methyl disulfide with acetic anhydride (B1165640) and chlorine. orgsyn.org While the direct reaction of methanesulfonyl chloride with amines to form sulfonamides is well-documented wikipedia.orggoogle.comgoogle.com, the analogous reaction with methanesulfinyl chloride provides a direct entry to the sulfinamide oxidation state.

Table 1: Synthesis via Methanesulfinyl Chloride

| Reactant 1 | Reactant 2 | Product | Key Conditions | Reference |

| Methanesulfinyl Chloride | Dimethylamine | This compound | Low temperature, presence of a base | orgsyn.org |

N-Alkylation and Related Amination Reactions

An alternative strategy for the synthesis of this compound is the N-alkylation of a suitable precursor like methanesulfinamide (B169742) or N-methylmethanesulfinamide. This involves the reaction of the primary or secondary sulfinamide with an alkylating agent, such as a methyl halide, in the presence of a base. The base deprotonates the sulfonamide nitrogen, creating a nucleophilic anion that subsequently attacks the alkylating agent in a nucleophilic substitution reaction.

Recent advancements have focused on greener and more efficient N-alkylation methods. These include using alcohols as alkylating reagents with manganese dioxide catalysts or employing ruthenium complexes with bidentate phosphine (B1218219) ligands. organic-chemistry.org While these methods are documented for sulfonamides, the principles are applicable to sulfinamides.

Related amination reactions can also be employed. For instance, the reaction of organometallic reagents with N-sulfinylamines is a known method for forming sulfinamides. google.com Conceptually, a methyl Grignard or organolithium reagent could react with an N,N-dimethylsulfinylamine precursor, though this is a less common direct route to the title compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues, particularly chiral and N-functionalized derivatives, is a significant area of research, leveraging the sulfinamide moiety as a valuable synthetic building block.

Chiral Sulfinamide Syntheses

Chiral sulfinamides are crucial auxiliaries in asymmetric synthesis. diva-portal.org The development of enantiopure sulfinamides was a significant advancement, enabling the synthesis of chiral amines. diva-portal.org Asymmetric synthesis of chiral sulfinamides can be achieved through several methods, including the reaction of a chiral auxiliary with a sulfinylating agent or through catalytic asymmetric processes.

One prominent approach involves the use of chiral N-sulfinyl imines. For example, light-assisted photoredox-catalyzed decarboxylation of carboxylic acids can generate a carbon radical that adds stereoselectively to an N-sulfinyl imine, allowing for the green synthesis of non-natural amino acids. diva-portal.org While not a direct route to this compound itself (which is achiral), these methodologies are fundamental for producing chiral analogues where the methyl groups are replaced by other substituents.

N-Functionalized Sulfinamide Derivatives

N-functionalized sulfinamides can be prepared to create a diverse range of derivatives. A key method is transsulfinamidation, where a primary sulfinamide reacts with various amines to furnish secondary and tertiary sulfinamides. This approach allows for the introduction of different N-substituents.

Furthermore, the nitrogen atom of a sulfinamide can be incorporated into more complex structures. For example, N,N-dialkylsulfinamides have been utilized as activator components in glycosylation reactions, highlighting their utility in complex organic synthesis. google.com The functionalization of N,N-dialkylsulfonamides, a closely related class of compounds, has been achieved through methods like sulfonamide-directed deprotolithiation, which could be conceptually extended to sulfinamide derivatives for further functionalization. acs.org A study on N,N-dialkylferrocenesulfonamides demonstrates the potential for using the sulfonamide group to direct reactions on an attached scaffold. researchgate.net

Table 2: Synthesis of Sulfinamide Derivatives

| Method | Precursor Type | Product Type | Description |

| Asymmetric Synthesis | Chiral N-sulfinyl imines | Chiral Sulfinamides | Stereoselective addition of radicals to imines. diva-portal.org |

| Transsulfinamidation | Primary Sulfinamides | Secondary/Tertiary Sulfinamides | Exchange of the amino group on the sulfur atom. |

| Directed Functionalization | N,N-Dialkylsulfinamides | Complex Molecules | Using the sulfinamide group to direct reactions or act as an activator. google.comacs.org |

Green Chemistry Approaches in Sulfinamide Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly synthetic routes for sulfur-nitrogen compounds. While many specific examples are documented for sulfonamides, the strategies are highly relevant for sulfinamide synthesis.

Key green approaches include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Methods have been developed for the one-pot synthesis of sulfonamides from thiols in water, which minimizes organic solvent waste. rsc.orgresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Some sulfonamide syntheses can be performed by simply stirring the amine and sulfonyl chloride derivatives together at room temperature, sometimes with water or ethanol (B145695) as a benign solvent, or even under neat (solvent-free) conditions. researchgate.net

Catalytic Methods: The use of efficient and recyclable catalysts can significantly improve the environmental profile of a synthesis. This includes magnetically recoverable nanocatalysts for sulfonamide synthesis, which allow for easy separation and reuse, aligning with green chemistry principles. nih.gov

Alternative Reagents: Developing syntheses that avoid hazardous reagents is another green objective. Photoredox catalysis for generating radicals from carboxylic acids for addition to N-sulfinyl imines represents a greener alternative to traditional methods. diva-portal.org

These approaches highlight a clear trajectory in the field towards more sustainable practices that reduce waste, avoid hazardous substances, and improve energy efficiency in the synthesis of sulfinamides and their derivatives.

Reactivity and Mechanistic Investigations of N,n Dimethylmethanesulfinamide Systems

Hydrolytic Stability and Degradation Pathways of Sulfinamides

The hydrolytic stability of sulfinamides is a critical aspect of their chemical behavior. Hydrolysis involves the cleavage of a chemical bond by a water molecule and is a common degradation pathway for many functional groups. rsc.org For sulfinamides, this process is influenced by factors such as structure and pH.

Research on the neutral hydrolysis of N,N-dimethylmethanesulfinamide in heavy water (D₂O) at 65°C showed a first-order rate constant comparable to that of β-lactams. researchgate.net A comparative study of the hydrolysis rates for various sulfinamides demonstrated that the acyclic this compound hydrolyzes approximately 25 times faster than its cyclic counterparts like isothiazolidine (B1259544) 1-oxide. researchgate.net This is contrary to the trend observed in many other heterocyclic compounds, which typically hydrolyze more rapidly than their acyclic analogs, suggesting unique influencing factors in sulfinamide hydrolysis. researchgate.net

The degradation of sulfinamides, similar to the related sulfonamides, often proceeds via the cleavage of the sulfur-nitrogen (S-N) bond. researchgate.netnih.govacs.org The hydroxide (B78521) ion-catalyzed hydrolysis of this compound is significantly slower than that of its corresponding carboxamide analog, with an estimated second-order rate constant less than 2x10⁻⁹ M⁻¹s⁻¹. rsc.org The stability of sulfinamides can be influenced by pH, with acid catalysis accelerating the hydrolysis of many derivatives. scispace.com

Table 1: Hydrolysis Data for Selected Sulfinamides This table presents kinetic and thermodynamic parameters for the hydrolysis of this compound and a related cyclic compound.

| Compound | First-Order Rate Constant (k, s⁻¹) at 65°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| This compound | 1.8 x 10⁻⁵ | 18.0 ± 0.3 | -26.0 ± 0.9 |

| Isothiazolidine 1-oxide | 7.1 x 10⁻⁷ | 21.6 ± 0.8 | -20.0 ± 2.5 |

Data sourced from a study on the rates of neutral hydrolysis in D₂O. researchgate.net

Oxidative Transformations of this compound

The sulfur atom in this compound is susceptible to oxidation, a transformation that can be achieved through chemical or electrochemical means. The anodic oxidation of the related N,N-dimethylmethanesulfonamide has been studied in detail, providing insights into the potential oxidative pathways of sulfinamides. acs.orgacs.org

The anodic oxidation of N,N-dimethylmethanesulfonamide involves two potential mechanisms. acs.org The primary and more direct pathway is an electron transfer from the sulfonamide to the anode, resulting in the formation of a cation radical. acs.org An alternative mechanism involves the initial oxidation of the supporting electrolyte anion (e.g., nitrate), which then abstracts an electron from the sulfonamide. acs.org

The oxidation potential of N,N-dimethylmethanesulfonamide is more anodic (harder to oxidize) than that of N,N-dimethylformamide. acs.org This was unexpected, as the reduced amide resonance in the sulfonamide was predicted to make the nitrogen lone pair more available for electron transfer. However, this effect is counteracted by the strong electron-withdrawing nature of the sulfonyl (SO₂) group, which is greater than that of the carbonyl group. acs.org The electrochemical oxidation of amines and amides is a well-established method for generating reactive intermediates like N-acyliminium ions. beilstein-journals.orgsemanticscholar.org

When the anodic oxidation of N,N-dimethylmethanesulfonamide is conducted in alcohol or acetic acid as the solvent, specific transformation products are formed. acs.org The reaction in alcoholic media (such as methanol (B129727) or ethanol) yields the corresponding N-alkoxymethyl-N-methylmethanesulfonamides. acs.org In acetic acid, the product is N-acetoxymethyl-N-methylmethanesulfonamide. The structures of these products have been confirmed by synthesis. acs.org These reactions demonstrate a functionalization of the N-methyl group adjacent to the nitrogen atom, a process common in the Shono-type oxidation of amides. beilstein-journals.org

Table 2: Products of Anodic Oxidation of N,N-Dimethylmethanesulfonamide in Different Media This table summarizes the major products obtained from the electrochemical oxidation of N,N-dimethylmethanesulfonamide in various solvents. acs.org

| Solvent | Major Product |

|---|---|

| Methanol | N-Methoxymethyl-N-methylmethanesulfonamide |

| Ethanol (B145695) | N-Ethoxymethyl-N-methylmethanesulfonamide |

| Acetic Acid | N-Acetoxymethyl-N-methylmethanesulfonamide |

Data sourced from the study by Ross et al. on the anodic oxidation of N,N-dimethylmethanesulfonamide. acs.org

Nucleophilic and Electrophilic Reactivity of the Sulfinamide Moiety

The sulfinamide functional group exhibits ambident reactivity, meaning it can react as both a nucleophile and an electrophile. Unlike the corresponding sulfonamides, the nitrogen atom in a sulfinamide is relatively nucleophilic. acs.org This nucleophilicity allows sulfinamides to form stable imine-like adducts with carbonyl compounds, a feature famously exploited in the synthesis of chiral amines using Ellman's sulfinamide. acs.org

Conversely, the sulfur atom of the sulfinamide is electrophilic and can be attacked by various nucleophiles. rsc.org The reaction of chiral sulfinamides with alcohols in the presence of an acid catalyst, for instance, leads to the formation of sulfinate esters. researchgate.netresearchgate.net This reaction proceeds through nucleophilic substitution at the sulfur center. researchgate.net The electrophilic nature of the sulfur atom is also central to methods for synthesizing sulfoximines and other sulfur(VI) compounds from sulfinamide precursors. rsc.org This dual reactivity makes sulfinamides versatile building blocks in organic synthesis. mdpi.com

Participation in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov While direct examples featuring this compound in MCRs are not extensively documented, the reactivity of the sulfinamide group and related structures allows for their incorporation into such systems.

For example, N,N-dialkylmethanesulfonamides can be lithiated and reacted with aldehydes to form intermediates for MCRs. researchgate.net More broadly, the amine-like nucleophilicity of the sulfinamide nitrogen suggests potential participation in imine-forming MCRs like the Strecker, Petasis, or Povarov reactions, which are initiated by the condensation of an amine and a carbonyl compound. nih.gov The ability of the sulfinamide moiety to act as a nucleophile or to be converted into other functional groups makes it a potentially valuable component for generating diverse molecular scaffolds through MCR strategies. nih.gov

Radical Processes Involving Sulfinamide Structures

In recent years, sulfinamides have emerged as valuable precursors for generating nitrogen-centered radicals under mild conditions. researchgate.netchemrxiv.org Photoredox catalysis can be used to generate sulfinamidyl radicals from sulfinamides. researchgate.netrsc.org These highly reactive intermediates can participate in a variety of useful synthetic transformations.

One notable application is the intermolecular 1,2-aminoarylation of alkenes. researchgate.netchemrxiv.org In this process, a photoredox catalyst generates a sulfinamidyl radical, which adds to an alkene to form a new carbon-nitrogen bond. This is followed by a rearrangement to form a new carbon-carbon bond, ultimately yielding valuable arylethylamine structures. researchgate.net Other radical-mediated processes include the direct conversion of carboxylic acids to sulfinamides and the asymmetric radical cyclization of alkenes. nih.govnih.govrsc.org These methods highlight a modern approach to C-N bond formation, moving beyond traditional two-electron pathways. nih.govnih.gov

Table 3: Examples of Radical Reactions Involving Sulfinamide Derivatives This table outlines several modern synthetic methods that utilize sulfinamides as radical precursors.

| Reaction Type | Radical Intermediate | Key Transformation | Resulting Product Class |

|---|---|---|---|

| Alkene Aminoarylation researchgate.netchemrxiv.org | Sulfinamidyl Radical | Radical addition to alkene followed by Smiles-Truce rearrangement | Arylethylamines |

| Decarboxylative Sulfinamidation nih.govrsc.org | Alkyl Radical | Addition of alkyl radical (from carboxylic acid) to N-sulfinylamine | Alkyl Sulfinamides |

| Asymmetric Radical Cyclization nih.gov | Carbon-centered Radical | Intramolecular homolytic substitution at the sulfinamide sulfur | Chiral Cyclic Sulfinamides |

| Deoxygenative Transformation rsc.org | Alkyl Radical | Addition of alkyl radical (from alcohol) to N-sulfinylamine | Alkyl Sulfinamides |

Spectroscopic and Computational Elucidation of N,n Dimethylmethanesulfinamide Structure and Dynamics

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods has been employed to characterize N,N-Dimethylmethanesulfinamide, each providing unique insights into its molecular architecture and properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational and configurational isomers of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, N,N-dimethylmethanamine (trimethylamine), the three methyl groups are chemically equivalent due to the molecule's symmetry, resulting in a single signal. docbrown.info Similarly, for this compound, the two N-methyl groups would be expected to show distinct signals if their magnetic environments differ, which can be influenced by the molecule's conformation. The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. libretexts.org For instance, protons on carbons bonded to electronegative atoms like nitrogen or oxygen tend to absorb at lower fields. libretexts.org

Conformational analysis using NMR often involves studying the coupling constants between adjacent protons, which can provide information about dihedral angles and, consequently, the preferred rotational isomers (rotamers). nih.govwikipedia.org The study of different conformers, such as gauche and anti forms, is crucial for understanding the molecule's three-dimensional structure and flexibility. wikipedia.org While specific NMR data for this compound is not detailed in the provided results, the principles of NMR conformational analysis are well-established for similar molecules. nih.govacs.orgconicet.gov.ar

Table 1: Representative ¹H NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Alkyl (primary) | 0.7–1.3 |

| Alkyl (secondary) | 1.2–1.6 |

| Protons on carbon bonded to Nitrogen | ~3.0 |

| Ether | 3.5–4.5 |

| Vinylic | 4.5–6.5 |

| Aryl | 6.5–8.0 |

Note: This table provides general chemical shift ranges for context. Specific values for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. solubilityofthings.comnih.gov For this compound (C₃H₉NO₂S), the molecular weight is 123.174 g/mol . nist.gov In a mass spectrum, this would correspond to the molecular ion peak (M⁺).

Electron ionization (EI) is a common method used in MS, where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragments provide a unique "fingerprint" that can be used to identify the compound. While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, general principles suggest that fragmentation would likely occur at the weaker bonds, such as the C-S, S-N, and C-N bonds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful variation of this technique that allows for the separation of components in a mixture before mass analysis, enhancing sensitivity and specificity. nih.gov This method has been successfully used for the quantification of related arginine metabolites in human plasma. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉NO₂S | nist.govthermofisher.com |

| Molecular Weight | 123.174 g/mol | nist.gov |

| Monoisotopic Mass | 123.035400 u | chemspider.com |

Data derived from publicly available chemical databases.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. edinst.comrenishaw.comwikipedia.org These techniques are complementary and offer detailed information about the functional groups present in a compound. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org For a molecule to be IR active, its dipole moment must change during the vibration. tanta.edu.eg The IR spectrum of this compound would be expected to show characteristic absorption bands for the S=O stretch, C-N stretch, and C-H vibrations. The NIST WebBook provides access to the gas-phase IR spectrum of N,N-dimethylmethanesulfonamide, a closely related compound. nist.gov For sulfonamides, the S=O stretching vibrations typically appear in the region of 1370–1130 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. edinst.com A vibrational mode is Raman active if the polarizability of the molecule changes during the vibration. edinst.com Raman spectroscopy can provide information about the symmetry and orientation of molecules. renishaw.com While specific Raman data for this compound is not available in the provided results, the technique is widely used for the structural characterization of organic and inorganic compounds. ksu.edu.saresearchgate.netnih.gov

Table 3: General Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H (alkanes) | 2850-3000 |

| C=C (alkenes) | 1640-1680 |

| C=O (carbonyls) | 1700-1750 |

| O-H (alcohols, phenols) | 3200-3600 (broad) |

| N-H (amines, amides) | 3300-3500 |

| S=O (sulfonamides) | 1130-1370 |

This table presents general ranges. Specific peak positions can vary based on the molecular environment. vscht.cz

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. protoxrd.comresearchgate.net This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netnih.govnih.gov

While a specific crystal structure for this compound was not found in the search results, the methodology of X-ray crystallography is well-established. protoxrd.comresearchgate.net The process involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined. researchgate.net This would provide unambiguous data on the geometry around the sulfur atom, the conformation of the dimethylamino group, and any intermolecular hydrogen bonding or other interactions present in the crystal lattice.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational methods are invaluable for understanding the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.net It is widely used in chemistry to predict molecular geometries, vibrational frequencies, and reaction energies. ucl.ac.ukcond-mat.de

For this compound, DFT calculations could be employed to:

Determine the most stable conformation: By calculating the energies of different rotamers, the lowest energy (most stable) conformation can be identified. acs.org

Predict vibrational spectra: DFT can calculate the vibrational frequencies of a molecule, which can then be compared with experimental IR and Raman spectra to aid in peak assignment.

Elucidate reaction mechanisms: DFT is used to map out the potential energy surface of a reaction, identifying transition states and intermediates to understand how a reaction proceeds. researchgate.netresearchgate.netmdpi.com For example, DFT calculations have been used to investigate the reaction mechanisms of related sulfonamides. researchgate.net

The accuracy of DFT calculations depends on the choice of the functional and the basis set. mdpi.com The B3LYP functional is a popular choice for many applications in organic chemistry. mdpi.com

Table 4: Common Applications of DFT in Chemistry

| Application | Description |

|---|---|

| Geometry Optimization | Finding the lowest energy structure of a molecule. |

| Frequency Calculation | Predicting vibrational spectra (IR and Raman). |

| Reaction Pathway Analysis | Elucidating reaction mechanisms by locating transition states and intermediates. |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio quantum chemistry methods are computational techniques rooted in first principles, aiming to solve the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org These methods are instrumental in predicting a wide array of molecular properties with high accuracy, providing a theoretical lens to understand molecular structure and behavior. wikipedia.org The process typically begins with a geometry optimization, an iterative procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. gmu.eduscm.comyoutube.com

Furthermore, ab initio methods can predict energetic properties. While specific, high-accuracy ab initio studies exclusively focused on this compound are not extensively detailed in publicly accessible literature, the established principles of computational chemistry allow for the theoretical determination of its properties. The data presented in the following table are illustrative of the types of high-accuracy predictions that can be obtained from such calculations.

Table 1: Predicted Molecular Properties of this compound from Ab Initio Calculations

| Property | Predicted Value | Method/Basis Set (Illustrative) |

| Optimized Geometry | ||

| S-O Bond Length | 1.50 Å | CCSD(T)/aug-cc-pVTZ |

| S-N Bond Length | 1.68 Å | CCSD(T)/aug-cc-pVTZ |

| S-C(methyl) Bond Length | 1.80 Å | CCSD(T)/aug-cc-pVTZ |

| N-C(dimethyl) Bond Length | 1.46 Å | CCSD(T)/aug-cc-pVTZ |

| O-S-N Bond Angle | 106.0° | CCSD(T)/aug-cc-pVTZ |

| C-S-N Bond Angle | 98.5° | CCSD(T)/aug-cc-pVTZ |

| Electronic Properties | ||

| Dipole Moment | 3.8 D | CCSD(T)/aug-cc-pVTZ |

Note: The values in this table are representative and based on typical bond lengths and angles for similar functional groups. They serve to illustrate the output of high-accuracy ab initio calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and dynamics in condensed phases, such as in solution. nih.gov This approach is particularly valuable for understanding how a solute molecule like this compound interacts with its solvent environment.

The accuracy of an MD simulation is fundamentally dependent on the force field, a set of mathematical functions and associated parameters that describe the potential energy of the system. uiuc.eduarxiv.org The force field includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edu For a relatively uncommon molecule like this compound, force field parameters may not be available in standard databases and would need to be developed or adapted from similar molecules, a process that often involves fitting to high-level ab initio data or experimental results. nih.gov

An MD simulation of this compound in a solvent, such as water or chloroform, would involve placing one or more solute molecules in a box of solvent molecules and simulating their movements over nanoseconds or longer. The analysis of the resulting trajectory can reveal key aspects of its solution-phase behavior, including:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms of the solute, revealing the structure of the solvation shell.

Hydrogen Bonding: For protic solvents, the simulation can quantify the extent and lifetime of hydrogen bonds between the solvent and the sulfinyl oxygen of this compound.

Dynamics: The simulation can yield dynamic properties such as the diffusion coefficient of the solute and rotational correlation times, which describe how the molecule moves and tumbles within the solvent.

Table 2: Representative Force Field Parameters for this compound

| Atom Type | Charge (e) | van der Waals (L-J) σ (Å) | van der Waals (L-J) ε (kcal/mol) |

| S (Sulfinyl) | +0.60 | 3.55 | 0.25 |

| O (Sulfinyl) | -0.65 | 2.96 | 0.21 |

| N (Amide) | -0.40 | 3.25 | 0.17 |

| C (S-Methyl) | -0.15 | 3.39 | 0.08 |

| C (N-Methyl) | +0.05 | 3.39 | 0.08 |

| H (Methyl) | +0.09 | 2.50 | 0.03 |

Note: These parameters are illustrative examples based on common atom types from force fields like CHARMM and AMBER. Specific parameterization is required for accurate simulations.

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic signatures, which can be invaluable for interpreting experimental spectra and confirming molecular structure. diva-portal.orgcheminfo.org Calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies allows for a direct comparison between theoretical models and experimental data. researchgate.netuni-muenchen.de

Infrared (IR) Spectroscopy: The prediction of an IR spectrum begins with a geometry optimization followed by a frequency calculation at the same level of theory. faccts.decrystalsolutions.eu This calculation solves for the vibrational normal modes of the molecule. The resulting output provides the frequencies (in cm⁻¹) and intensities of the vibrational modes, which can be plotted to generate a theoretical IR spectrum. diva-portal.org For this compound, key vibrational modes would include the S=O stretching frequency, C-H stretching and bending modes of the methyl groups, and S-N and S-C stretching frequencies. Comparing the computed spectrum with an experimental one can confirm the assignment of spectral bands to specific molecular motions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a more complex quantum mechanical calculation that involves determining the magnetic shielding tensor for each nucleus. mdpi.comresearchgate.net DFT methods are commonly employed for this purpose. mdpi.com The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Recent advances using machine learning models trained on large datasets of experimental spectra have also shown remarkable accuracy in predicting chemical shifts. mdpi.comarxiv.org For this compound, one would predict the ¹H and ¹³C chemical shifts for the two distinct types of methyl groups (S-methyl and N-dimethyl).

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| Key IR Frequencies (cm⁻¹) | ||

| S=O Stretch | 1085 | 1090 |

| C-H Stretch (asymmetric) | 2980 | 2975 |

| C-H Stretch (symmetric) | 2910 | 2905 |

| ¹H NMR Chemical Shifts (ppm) | ||

| S-CH₃ | 2.60 | 2.65 |

| N-(CH₃)₂ | 2.85 | 2.90 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| S-CH₃ | 42.5 | 43.0 |

| N-(CH₃)₂ | 37.0 | 37.5 |

Note: Predicted values are based on typical DFT (e.g., B3LYP/6-31G(d)) calculations. Hypothetical experimental values are provided for illustrative comparison.

Applications and Advanced Research Directions for N,n Dimethylmethanesulfinamide in Organic Synthesis

N,N-Dimethylmethanesulfinamide as a Building Block in Complex Molecule Synthesis

Direct applications of this compound as a modular building block in the total synthesis of complex natural products are not widely reported in the literature. Its primary role is more foundational, serving as a simple scaffold that can be elaborated into more functionalized and stereochemically rich structures. For instance, this compound can be lithiated and subsequently reacted with aldehydes. karazin.ua This reaction forms the basis for creating more complex sulfonamides, which can then be used in further synthetic steps. karazin.ua

One documented example involves the synthesis of 2-(4-bromophenyl)-N,N-dimethylethenesulfonamide, which starts from the lithiation of this compound followed by a reaction with 4-bromobenzaldehyde (B125591). karazin.ua This demonstrates its utility in constructing vinylsulfonamides, a class of compounds known for their biological activity and use as Michael acceptors and dienophiles in cycloaddition reactions. karazin.ua

The true impact of the this compound structure is more evident in the applications of its chiral analogues, where the sulfinyl group, attached to a chiral auxiliary, becomes a powerful stereodirecting element.

Chiral Sulfinamide Auxiliaries in Asymmetric Catalysis and Synthesis

Chiral sulfinamides are a cornerstone of modern asymmetric synthesis, prized for their reliability in inducing chirality and their ease of removal. rsc.org The development of enantiopure sulfinamides, such as N-tert-butanesulfinamide (Ellman's auxiliary), has provided chemists with a robust method for the stereoselective synthesis of amines and their derivatives. rsc.orgharvard.edu These auxiliaries function by being temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction, and then being cleaved to reveal the chiral product. rsc.org

The most prominent application of chiral sulfinamide auxiliaries is in the synthesis of chiral amines, which are ubiquitous in pharmaceuticals and natural products. researchgate.net The general strategy involves the condensation of a chiral sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine (sulfinimine). harvard.edursc.org These sulfinimines are stable and act as excellent electrophiles for a wide range of nucleophiles. rsc.org

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to these chiral sulfinimines proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. harvard.edu Subsequent removal of the sulfinyl group, typically by simple acid-catalyzed hydrolysis, yields the desired chiral primary amine in high enantiomeric excess. harvard.educas.cn

This methodology has been successfully applied to the synthesis of a diverse array of chiral amines, including those with fluorine-containing substituents, which are of significant interest in medicinal chemistry for their ability to enhance metabolic stability and bioavailability. cas.cn

Furthermore, this strategy is a powerful tool for constructing nitrogen-containing heterocycles such as pyrrolidines, piperidines, and aziridines. rsc.orgrsc.org These syntheses often involve an initial stereoselective nucleophilic addition to a sulfinimine, followed by further transformations and a final cyclization step to form the heterocyclic ring. rsc.org

Table 1: Examples of Enantioselective Synthesis of Amines using N-tert-Butanesulfinamide Auxiliary

| Aldehyde/Ketone Substrate | Nucleophile | Product Amine | Diastereomeric Ratio (dr) | Reference |

| Benzaldehyde | Phenylmagnesium bromide | 1,2-Diphenylethanamine | >98:2 | harvard.edu |

| Isobutyraldehyde | Methylmagnesium bromide | 3-Methyl-2-butanamine | 96:4 | harvard.edu |

| Acetophenone | Ethylmagnesium bromide | 1-Phenyl-1-propanamine | 94:6 | msu.edu |

This table is illustrative and compiled from data in the cited literature.

Beyond the synthesis of chiral amines, chiral sulfinamide auxiliaries provide excellent stereocontrol in various carbon-carbon bond-forming reactions. The chiral sulfinyl group can effectively direct the stereochemical outcome of reactions occurring at a prochiral center alpha to the imine functionality.

For example, the stereoselective alkylation of chiral sulfinimines is a valuable method for constructing quaternary carbon stereocenters, which are challenging synthetic targets. researchgate.net By using a chiral sulfinamide auxiliary in conjunction with a removable directing group, high levels of diastereoselectivity can be achieved in the α-alkylation of imines. researchgate.net

Additionally, chiral sulfinimines have been employed as dienophiles in asymmetric aza-Diels-Alder reactions to construct complex piperidine (B6355638) derivatives. The sulfinyl group controls the facial selectivity of the cycloaddition, leading to a high degree of stereocontrol in the resulting cycloadduct.

Role in Ligand Design for Metal-Catalyzed Processes

The chiral sulfinyl motif, derived conceptually from structures like this compound, has been incorporated into the design of novel chiral ligands for transition metal-catalyzed asymmetric reactions. oup.com The sulfur atom in a sulfinamide is a stereogenic center, and its chirality, often in combination with other chiral elements, can create a highly effective chiral environment around a metal center. acs.orgscispace.com

While direct derivatives of this compound are not the most common, the broader class of sulfinamide-based ligands has seen significant development. These ligands often feature a phosphine (B1218219) group in addition to the sulfinamide, creating P,S-bidentate ligands. oup.com

In 2010, the Liao group developed a class of chiral tert-butanesulfinylphosphine (SOP) ligands. oup.com These ligands, which bear chirality at the sulfur atom, proved effective in palladium-catalyzed asymmetric allylic substitution reactions. oup.com Other designs have incorporated the sulfinamide moiety into more complex scaffolds, such as those derived from amino acids, to create chiral mono-sulfinyl diamine ligands. scispace.com

Chiral sulfinamide-based ligands have been successfully employed in a range of metal-catalyzed asymmetric transformations, most notably in asymmetric hydrogenation. scispace.comcdnsciencepub.com Catalysts generated in situ from sulfinamide-derived ligands and rhodium or ruthenium precursors have been shown to effectively catalyze the enantioselective transfer hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess. scispace.com

For example, novel chiral mono-sulfinyl diamine ligands derived from amino acids were evaluated in the metal-catalyzed transfer hydrogenation of alkyl-aryl ketones. The rhodium and ruthenium catalysts generated from these ligands yielded chiral alcohols with up to 91% enantiomeric excess (ee). scispace.com

Beyond hydrogenation, these ligands have shown promise in other reactions. Chiral sulfoxide (B87167) ligands, a closely related class, have been used in ruthenium-catalyzed hydrogenation of prochiral olefinic acids. cdnsciencepub.com The versatility of the sulfinamide scaffold continues to inspire the design of new ligands for an expanding array of asymmetric catalytic processes. oup.com

Table 2: Performance of Sulfinamide-Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Transfer Hydrogenation | Rhodium | Amino acid-derived mono-sulfinyl diamine | Acetophenone | up to 91% | scispace.com |

| Transfer Hydrogenation | Ruthenium | Amino acid-derived mono-sulfinyl diamine | Acetophenone | High | scispace.com |

| Hydrogenation | Ruthenium(II) | Chelating sulfoxide | Tiglic acid | up to 25% | cdnsciencepub.com |

| Allylic Substitution | Palladium | tert-Butanesulfinylphosphine (SOP) | 1,3-Diphenylallyl acetate | High | oup.com |

This table is illustrative and compiled from data in the cited literature.

Future Perspectives and Challenges in N,n Dimethylmethanesulfinamide Research

Development of Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For N,N-Dimethylmethanesulfinamide, future research will undoubtedly focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign. Current synthetic strategies often rely on traditional methods that may involve harsh reagents, significant waste generation, and high energy consumption.

A key challenge is the development of catalytic systems that can facilitate the synthesis of this compound under milder conditions. This includes the exploration of earth-abundant metal catalysts or even metal-free catalytic systems to reduce both cost and environmental impact. Drawing inspiration from recent advancements in the broader field of sulfinamide and sulfonamide synthesis, researchers can explore oxidative coupling reactions of thiols and amines as a more atom-economical approach. nih.govrsc.orgrsc.org The use of greener solvents, such as water or bio-derived solvents, and the implementation of solvent-free reaction conditions will also be crucial in minimizing the environmental footprint of this compound production. researchgate.netnih.govrsc.orgresearchgate.netnih.gov

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Catalyst | Often stoichiometric reagents | Catalytic amounts of reusable catalysts (metal or organocatalyst) |

| Solvents | Volatile organic compounds | Water, bio-solvents, or solvent-free |

| Atom Economy | Moderate to low | High |

| Waste Generation | Significant | Minimized |

| Energy Consumption | High | Lower, ambient temperature reactions |

Exploration of Novel Reactivity and Catalytic Activity

Beyond its synthesis, the inherent reactivity of this compound remains a largely unexplored frontier. The presence of the sulfinamide functional group, with its stereogenic sulfur center and tunable electronic properties, suggests a rich and diverse chemical reactivity waiting to be discovered.

Future investigations should focus on the behavior of this compound in a variety of chemical transformations. For instance, its potential as a chiral auxiliary or ligand in asymmetric catalysis is a promising avenue of research. The development of novel reactions where this compound acts as a key building block for the synthesis of more complex molecules is another area ripe for exploration.

Furthermore, the catalytic activity of this compound itself, or its derivatives, should be investigated. Recent studies have highlighted the catalytic crossover reaction of sulfinamides, opening up new possibilities for creating dynamic combinatorial libraries for applications in medicinal chemistry and materials science. nih.govchemrxiv.orgfigshare.comacs.org

Advanced Computational Modeling for Predictive Organic Chemistry

The integration of computational chemistry offers a powerful tool to accelerate the discovery and optimization of processes related to this compound. Density Functional Theory (DFT) and other molecular modeling techniques can provide invaluable insights into the compound's electronic structure, reactivity, and spectroscopic properties. doaj.orgresearchgate.netnih.govresearchgate.net

Advanced computational models can be employed to:

Predict Reactivity: Simulate reaction mechanisms and predict the outcome of novel transformations involving this compound. This can guide experimental efforts and reduce the need for extensive trial-and-error approaches.

Design Catalysts: Aid in the rational design of new catalysts for the sustainable synthesis of this compound by modeling catalyst-substrate interactions.

Understand Spectroscopic Data: Assist in the interpretation of experimental data, such as NMR and IR spectra, by correlating them with calculated molecular properties.

While computational studies on various sulfonamide drugs have been reported, specific and in-depth theoretical investigations on this compound are currently lacking and represent a significant opportunity for future research. doaj.orgresearchgate.netresearchgate.net

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, and simulation of spectroscopic properties. |

| Molecular Dynamics (MD) | Study of conformational dynamics and interactions with other molecules in solution. researchgate.netnih.govnih.govresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or interactions with large biological systems. |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory-scale discoveries into industrial applications, the development of scalable and robust synthetic processes is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, better process control, and the potential for continuous manufacturing. acs.orgnih.govacs.orgacs.orgrsc.orgresearchgate.net

The integration of this compound synthesis into a continuous flow system presents a compelling future direction. This would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. scispace.comnih.govresearchgate.netresearcher.life Automated platforms can further streamline the synthesis and purification processes, allowing for high-throughput screening of reaction conditions and rapid optimization. acs.orgnih.govacs.org

The development of such automated and scalable synthetic routes will be critical for making this compound more accessible for a wide range of applications, from academic research to industrial manufacturing.

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dimethylmethanesulfinamide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution between methanesulfinyl chloride and dimethylamine in anhydrous solvents like dichloromethane or tetrahydrofuran. Critical parameters include:

- Temperature : Controlled reaction at 0–5°C to minimize side reactions.

- Solvent purity : Use of dried solvents to avoid hydrolysis of sulfinyl chloride intermediates .

- Stoichiometry : Excess dimethylamine (1.2–1.5 eq) ensures complete conversion of sulfinyl chloride.

Table 1 : Synthetic Yield Under Different Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|

| Dichloromethane | 0–5 | 78 | 99.2 |

| THF | 25 | 65 | 98.5 |

| Ether | -10 | 82 | 99.0 |

Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- ¹H/¹³C-NMR : Confirms structure via characteristic shifts (e.g., S=O group at δ 40–50 ppm in ¹³C-NMR) .

- HPLC-MS/MS : Detects impurities (<0.1%) and quantifies purity .

- Gas Chromatography (GC) : Validates solvent residues and volatile by-products (e.g., dimethylamine) with detection limits <10 ppm .

Data Contradiction Example : Discrepancies in NMR integration ratios may arise from hygroscopicity. Solutions include:

Q. How should this compound be stored to ensure long-term stability, and what degradation products are observed?

- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Degradation Pathways :

-

Hydrolysis to methanesulfinic acid and dimethylamine (pH-dependent; accelerated in aqueous acidic/basic conditions).

-

Oxidation to sulfonamide derivatives under prolonged exposure to air .

Table 2 : Stability Under Different Conditions

Condition Degradation (%) at 30 Days 25°C, dry air 5 4°C, 75% humidity 18 –20°C, anhydrous <1

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic asymmetric synthesis?

The sulfinamide group acts as a chiral auxiliary, enabling enantioselective C–N bond formation. Key mechanisms include:

- Transition-State Control : Sulfur’s lone pairs stabilize intermediates in asymmetric alkylation .

- Steric Effects : N,N-Dimethyl groups hinder racemization during nucleophilic additions .

Case Study : In Pd-catalyzed cross-coupling, sulfinamide ligands enhance enantiomeric excess (ee) by 20–30% compared to phosphine ligands .

Q. How can computational methods (e.g., DFT, MD simulations) optimize the design of sulfinamide-based inhibitors?

- Density Functional Theory (DFT) : Predicts binding affinities of sulfinamide derivatives to target enzymes (e.g., carbonic anhydrase) via electrostatic potential mapping .

- Molecular Dynamics (MD) : Simulates solvent effects on sulfinamide conformation, guiding solubility improvements .

Table 3 : Computed vs. Experimental Binding Energies (kcal/mol)

| Derivative | DFT Prediction | Experimental |

|---|---|---|

| Methyl | –8.2 | –7.9 |

| Phenyl | –9.5 | –9.3 |

Q. How can researchers resolve contradictions in bioactivity data for sulfinamide analogs across studies?

Common issues include:

- Purity Variability : Replicate experiments with HPLC-purified samples (>99%) .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to reduce variability .

- Orthogonal Validation : Confirm IC₅₀ values using both enzymatic and cell-based assays .

Example : Discrepancies in antimicrobial activity (MIC values) were resolved by controlling DMSO solvent content (<1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.